Rineterkib hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

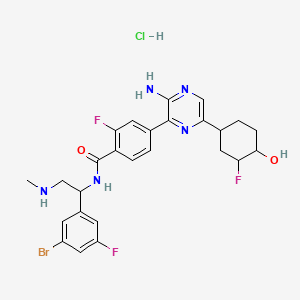

4-[3-amino-6-(3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl]-N-[1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27BrF3N5O2.ClH/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13;/h2,4,6-7,9-10,12-13,20-21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUJMQIKTCOSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28BrClF3N5O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action: Rineterkib Hydrochloride

Abstract

This compound (also known as LTT462) is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Specifically, it functions as a potent inhibitor of both Extracellular signal-Regulated Kinase 1 (ERK1) and ERK2, as well as the upstream kinase RAF.[2][3][4] By disrupting this critical signaling cascade, Rineterkib prevents the phosphorylation of downstream substrates, leading to the inhibition of ERK-dependent tumor cell proliferation, survival, and differentiation.[1][2] This document provides a detailed overview of the mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of the underlying biological pathways.

Core Mechanism of Action: Targeting the MAPK/ERK Pathway

The RAS-RAF-MEK-ERK signaling pathway is a central regulator of a wide variety of cellular processes, including proliferation, differentiation, migration, and survival.[4] In a significant portion of human cancers, this pathway is constitutively active due to activating mutations in genes such as KRAS or BRAF.[4] Rineterkib exerts its antineoplastic activity by directly targeting key kinases within this cascade.

Rineterkib binds to and inhibits ERK1 and ERK2, the terminal kinases in the pathway.[3] This inhibition prevents the activation of ERK-mediated signal transduction.[1] By blocking ERK, Rineterkib can overcome resistance mechanisms that arise from the reactivation of the pathway due to upstream mutations in RAS or RAF.[2] Additionally, reports indicate that Rineterkib can also directly inhibit RAF kinases.[3][4][5] This dual-targeting capability provides a more comprehensive blockade of the MAPK pathway. The ultimate result of this inhibition is a halt in the phosphorylation of numerous cytoplasmic and nuclear substrates, leading to a reduction in tumor cell proliferation and survival.[1][2][4]

Signaling Pathway Diagram

The following diagram illustrates the canonical MAPK/ERK signaling cascade and highlights the points of inhibition by this compound.

Caption: MAPK/ERK signaling pathway showing inhibition of RAF and ERK1/2 by Rineterkib.

Quantitative Data Summary

The efficacy of Rineterkib has been quantified in both preclinical and clinical settings. The data highlights its potent on-target effects and antitumor activity.

Table 1: Preclinical In Vivo Efficacy

| Model System | Dosing Regimen | Duration | Outcome | Reference |

| Calu-6 Human NSCLC Xenograft (Mice) | 50 mg/kg, p.o., qd or q2d | 27 days | Significant reduction in tumor volume | [3][5] |

| Calu-6 Human NSCLC Xenograft (Mice) | 75 mg/kg, p.o., qd or q2d | 27 days | Significant reduction in tumor volume | [3][5] |

| p.o. = oral administration; qd = once daily; q2d = every other day |

Table 2: Clinical Pharmacodynamic and Dose-Finding Data

| Study | Combination Agent | Patient Population | Recommended Dose for Expansion (RDE) | Pharmacodynamic Endpoint | Result | Reference |

| Phase 1b (NCT02974725) | Naporafenib | KRAS-/BRAF-mutant NSCLC | Rineterkib 200 mg QD + Naporafenib 400 mg BID | DUSP6 mRNA levels | 45.5% median reduction from baseline | [6] |

| NSCLC = Non-Small Cell Lung Cancer; QD = once daily; BID = twice daily |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols representative of the types of experiments used to characterize this compound.

In Vivo Xenograft Tumor Model

This protocol describes the methodology used to assess the antitumor efficacy of Rineterkib in a mouse model.

Objective: To determine the effect of Rineterkib on tumor growth in a subcutaneous xenograft model.

Materials:

-

Calu-6 human NSCLC cells

-

Immunocompromised mice (e.g., nude mice)

-

This compound

-

Vehicle solution (see Protocol 3.2)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Calu-6 cells are cultured under standard conditions until a sufficient number of cells are available for implantation.

-

Tumor Implantation: A suspension of Calu-6 cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into treatment and control groups.

-

Drug Administration: Rineterkib is administered orally at doses of 50 mg/kg and 75 mg/kg, either daily or every other day, for a total of 27 days.[3][5] The control group receives the vehicle solution.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to compare the treatment groups to the control group.

In Vivo Formulation Preparation

This protocol details the preparation of a Rineterkib solution suitable for oral administration in animal studies.[3]

Objective: To prepare a clear, stable solution of Rineterkib for in vivo experiments.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of Rineterkib in DMSO at a concentration of 50 mg/mL.

-

For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until uniform.

-

Add 50 µL of Tween-80 to the mixture and mix thoroughly.

-

Add 450 µL of Saline to bring the final volume to 1 mL. Mix until a clear solution is achieved.

-

It is recommended to prepare this working solution fresh on the day of use.[5]

Biochemical Kinase Assay (General Protocol)

This protocol outlines a general method for quantifying the inhibitory activity of Rineterkib against its target kinases (e.g., ERK2) in a biochemical context.

Objective: To determine the IC50 value of Rineterkib for a specific kinase.

Materials:

-

Recombinant human ERK2 enzyme

-

Kinase substrate (e.g., a specific peptide or protein like myelin basic protein)

-

ATP (Adenosine triphosphate)

-

This compound (serially diluted)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ or LanthaScreen™ Eu-anti-phospho-substrate antibody)

Procedure:

-

Reaction Setup: In a microplate, combine the kinase, substrate, and assay buffer.

-

Inhibitor Addition: Add serial dilutions of Rineterkib to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence or fluorescence) that is proportional to the kinase activity.

-

Data Analysis: Measure the signal using a plate reader. Plot the percentage of inhibition against the logarithm of the Rineterkib concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay (General Protocol)

This protocol describes a common method to assess the effect of Rineterkib on the proliferation of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of Rineterkib in a cancer cell line with an activated MAPK pathway (e.g., KRAS-mutant or BRAF-mutant cells).

Materials:

-

Cancer cell line (e.g., Calu-6)

-

Complete cell culture medium

-

This compound (serially diluted)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Rineterkib. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well. The reagent generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

-

Data Analysis: Read the luminescence on a plate reader. Normalize the data to the vehicle control and plot cell viability against the logarithm of Rineterkib concentration to determine the GI50 value.

Visualized Workflows and Relationships

Drug Discovery and Evaluation Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like Rineterkib.

Caption: A standard preclinical workflow for characterizing a kinase inhibitor.

Logical Relationship Diagram

This diagram illustrates the logical cause-and-effect relationship from pathway dysregulation to the therapeutic action of Rineterkib.

Caption: Logical flow from pathway mutation to the therapeutic effect of Rineterkib.

References

- 1. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Rineterkib Hydrochloride: An In-Depth Technical Guide to a Potent ERK1/ERK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rineterkib hydrochloride, also known as LTT462, is an orally bioavailable small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making ERK1/ERK2 a compelling therapeutic target. Rineterkib has demonstrated preclinical activity in various cancer models harboring MAPK pathway alterations and has been investigated in early-phase clinical trials. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction

The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway that regulates fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1] Constitutive activation of this pathway, often driven by mutations in genes such as KRAS and BRAF, is a hallmark of approximately 30% of human cancers, contributing to tumor development, maintenance, and resistance to therapy.[1] While inhibitors targeting upstream components of this pathway, such as RAF and MEK, have shown clinical efficacy, acquired resistance often emerges through pathway reactivation. Direct inhibition of the terminal kinases, ERK1 and ERK2, offers a promising strategy to overcome this resistance.[2]

This compound is a potent and selective inhibitor of ERK1 and ERK2.[3][4] It has also been reported to inhibit RAF kinase activity.[3][5] Its development is focused on treating proliferative diseases characterized by activating mutations in the MAPK pathway, such as KRAS-mutant non-small cell lung cancer (NSCLC), BRAF-mutant NSCLC, and KRAS-mutant colorectal and pancreatic cancers.[3][5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ERK1 and ERK2.[6] By binding to the kinase domain of ERK1/2, it blocks the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade.[7] This disruption of ERK-mediated signaling leads to the suppression of tumor cell proliferation and survival.[7]

The MAPK/ERK signaling pathway is a multi-tiered cascade initiated by extracellular signals that activate receptor tyrosine kinases (RTKs). This leads to the activation of RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1/2, the direct upstream kinases of ERK1/2. Activated ERK1/2 translocates to the nucleus to phosphorylate a multitude of transcription factors, ultimately regulating gene expression and driving cellular processes.

Preclinical Data

In Vitro Activity

No specific public data is available for the IC50 values of rineterkib against ERK1, ERK2, and RAF kinases in biochemical assays, or against various cancer cell lines in proliferation assays.

In Vivo Efficacy

Rineterkib has demonstrated significant anti-tumor activity in preclinical xenograft models. In a Calu-6 human NSCLC subcutaneous tumor xenograft model in mice, oral administration of rineterkib at doses of 50 and 75 mg/kg, given either daily or every other day for 27 days, resulted in a significant reduction in tumor volume.[3][4]

Table 1: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |

| Mouse | Calu-6 (NSCLC) | Rineterkib (50, 75 mg/kg, p.o.) | Daily or every other day for 27 days | Significantly reduced tumor volume | [3],[4] |

Note: Specific tumor growth inhibition percentages are not publicly available.

Preclinical Pharmacokinetics

No specific public data is available for the preclinical pharmacokinetic parameters of rineterkib (e.g., Cmax, Tmax, AUC, half-life) in animal models.

Clinical Data

Phase I Dose-Finding Study (NCT02711345)

A first-in-human, open-label, Phase I dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of rineterkib in patients with advanced solid tumors harboring MAPK pathway alterations.[8]

Table 2: Summary of Rineterkib Phase I Clinical Trial (NCT02711345)

| Parameter | Result | Reference |

| Maximum Tolerated Dose (MTD) | 400 mg once daily (QD) and 150 mg twice daily (BID) | [8] |

| Dose-Limiting Toxicities (DLTs) | Most common was Grade 3 eye disorders (retinopathy, chorioretinopathy) | [8] |

| Most Common Treatment-Related Adverse Events (TRAEs) | Diarrhea, nausea | [8] |

| Pharmacokinetics | Increased plasma peak drug concentration and drug exposure with increasing doses between 45–450 mg QD. Potential saturation of absorption at 600 mg QD. | [8] |

| Pharmacodynamics | Inhibited ERK1/2 and reduced DUSP6 expression relative to baseline in most patients evaluated. | [8] |

| Preliminary Efficacy | Limited clinical activity as a single agent; best overall response was stable disease. An unconfirmed partial response was reported in a patient with cholangiocarcinoma with a BRAF mutation. | [8] |

Note: Specific pharmacokinetic parameter values (Cmax, Tmax, AUC, half-life) are not publicly available.

Phase Ib Combination Therapy Study (NCT02974725)

A Phase Ib study investigated rineterkib in combination with the pan-RAF inhibitor naporafenib in patients with KRAS- or BRAF-mutant NSCLC.[9]

Table 3: Summary of Rineterkib Combination Therapy Phase Ib Trial (NCT02974725)

| Parameter | Result | Reference |

| Recommended Dose for Expansion (RDE) | Naporafenib 400 mg BID plus rineterkib 200 mg QD | [9] |

| Most Frequent Grade ≥3 TRAE | Increased lipase | [9] |

| Antitumor Activity (NSCLC) | Partial response observed in three patients (one KRAS-mutant, two BRAF non-V600-mutant) | [9] |

| Pharmacodynamics | On-treatment median reduction in DUSP6 mRNA levels from baseline was 45.5% | [9] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiolabeled Filter-Binding Assay)

This protocol describes a general method for determining the inhibitory activity of a compound against a purified kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).[10]

-

Dilute the purified ERK1 or ERK2 enzyme to the desired concentration in the reaction buffer.

-

Prepare a solution of a suitable substrate (e.g., myelin basic protein or a specific peptide) in the reaction buffer.

-

Prepare serial dilutions of this compound in DMSO, and then further dilute in the reaction buffer.

-

Prepare a solution of [γ-³³P]ATP at the desired specific activity.[10]

-

-

Kinase Reaction:

-

In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor (or DMSO for control).

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding the [γ-³³P]ATP solution.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

-

-

Detection:

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).[10]

-

Wash the filter paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Dry the filter paper.

-

-

Quantification and Analysis:

-

Quantify the amount of incorporated radiolabel using a scintillation counter or a phosphorimager.

-

Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (Crystal Violet Assay)

This protocol provides a method for assessing the effect of rineterkib on the viability and proliferation of adherent cancer cell lines.

Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the medium from the wells and add the medium containing the different concentrations of the inhibitor. Include wells with vehicle (DMSO) as a control.

-

Incubate the plate for a desired period (e.g., 48-72 hours).

-

-

Staining:

-

Quantification:

-

Gently wash the plate with water to remove excess stain.[12]

-

Air dry the plate completely.

-

Solubilize the bound crystal violet by adding a solubilization solution (e.g., methanol or a solution of sodium citrate in ethanol) to each well.[12]

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Subtract the background absorbance from wells without cells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of orally administered rineterkib in a subcutaneous xenograft model.

Methodology:

-

Cell Preparation and Implantation:

-

Culture the desired cancer cell line (e.g., Calu-6) and harvest the cells during their exponential growth phase.

-

Resuspend the cells in a suitable medium, potentially mixed with Matrigel, to the desired concentration.

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).[13]

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers.[14]

-

Randomize the mice into treatment and control groups with comparable mean tumor volumes.

-

-

Drug Administration:

-

Prepare the formulation of this compound for oral gavage. A common vehicle may consist of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.[14]

-

Administer the specified dose of rineterkib or vehicle to the respective groups daily or as per the defined schedule.[15]

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

-

-

Efficacy Evaluation:

-

Measure the tumor volume at regular intervals (e.g., twice a week) throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the excised tumors.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) as a percentage using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

-

Analyze the statistical significance of the differences in tumor volume and weight between the treated and control groups.

-

Conclusion

This compound is a promising inhibitor of the ERK1/2 signaling pathway with demonstrated preclinical in vivo efficacy and a manageable safety profile in early clinical trials. Its mechanism of action, targeting the terminal kinases of the MAPK cascade, provides a strong rationale for its development in cancers with upstream pathway mutations and as a strategy to overcome resistance to RAF and MEK inhibitors. Further investigation is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other targeted agents. The protocols provided in this guide offer a framework for the continued preclinical and clinical evaluation of rineterkib and other ERK1/2 inhibitors.

References

- 1. Rineterkib (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. A high throughput assay to identify substrate‐selective inhibitors of the ERK protein kinases | Semantic Scholar [semanticscholar.org]

- 7. cran.r-project.org [cran.r-project.org]

- 8. researchgate.net [researchgate.net]

- 9. sedapds.com [sedapds.com]

- 10. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tpp.ch [tpp.ch]

- 12. Crystal violet staining protocol | Abcam [abcam.com]

- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 14. benchchem.com [benchchem.com]

- 15. animalcare.ubc.ca [animalcare.ubc.ca]

Rineterkib Hydrochloride: A Technical Guide to a Novel MAPK Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rineterkib hydrochloride (also known as LTT462) is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Specifically, it functions as a potent inhibitor of both extracellular signal-regulated kinase 1 and 2 (ERK1/2) and RAF kinases.[3][4] Dysregulation of the MAPK pathway is a critical driver in numerous human cancers, making it a key target for therapeutic intervention.[4][5] Rineterkib has demonstrated preclinical activity in various cancer models and has been evaluated in early-phase clinical trials for the treatment of advanced solid tumors harboring MAPK pathway alterations.[3][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

The RAS-RAF-MEK-ERK signaling cascade is a pivotal intracellular pathway that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[4][5] Genetic alterations leading to the constitutive activation of this pathway are common in a wide range of malignancies, such as melanoma, colorectal cancer, and non-small cell lung cancer (NSCLC).[1][4] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have shown clinical efficacy, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge.

This compound offers a therapeutic strategy by directly targeting the terminal kinases in this cascade, ERK1 and ERK2.[1][2] This approach has the potential to overcome resistance mechanisms that arise from upstream pathway reactivation. Furthermore, its dual activity against RAF kinases may provide a broader and more durable inhibition of the MAPK pathway.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ERK1 and ERK2.[2] By binding to the kinase domain of ERK1/2, it prevents their phosphorylation and activation. This, in turn, blocks the downstream signaling cascade, leading to the inhibition of phosphorylation of numerous substrates involved in cell cycle progression and survival. The inhibition of ERK-mediated signal transduction ultimately results in the suppression of tumor cell proliferation and the induction of apoptosis.[1][2]

The dual inhibitory activity of Rineterkib against RAF kinases further contributes to its anti-cancer effects by blocking the pathway at a higher node.

Signaling Pathway Diagram

Caption: The MAPK signaling pathway and points of inhibition by Rineterkib HCl.

Preclinical Data

In Vitro Activity

Specific IC50 values for this compound against ERK1, ERK2, and various RAF isoforms are not publicly available in the reviewed literature. Similarly, a comprehensive panel of IC50 values against a broad range of cancer cell lines has not been published. However, preclinical studies have demonstrated that Rineterkib exhibits activity in multiple cancer cell lines with MAPK pathway alterations.[3][6]

In Vivo Efficacy in Xenograft Models

Rineterkib has shown significant anti-tumor activity in in vivo preclinical models.

Table 1: In Vivo Efficacy of Rineterkib in a Calu-6 Xenograft Model

| Animal Model | Tumor Type | Treatment | Dosing Schedule | Outcome | Reference |

| Mice | Calu-6 human NSCLC subcutaneous xenograft | Rineterkib (50 mg/kg and 75 mg/kg, p.o.) | Daily (qd) or every other day (q2d) for 27 days | Significant reduction in tumor volume | [1][7] |

Clinical Data

This compound has been evaluated in early-phase clinical trials in patients with advanced solid tumors harboring MAPK pathway alterations.

Phase I Dose-Escalation Study (NCT02711345)

A Phase I, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of single-agent Rineterkib.[3]

Table 2: Summary of Phase I Clinical Trial of Rineterkib (NCT02711345)

| Parameter | Finding | Reference |

| Patient Population | Patients with advanced solid tumors with MAPK pathway alterations | [3] |

| Pharmacodynamics | Reduced DUSP6 expression relative to baseline | [3] |

| Clinical Activity | Limited clinical activity as a single agent; best overall response was stable disease | [3] |

Combination Therapy Studies

Rineterkib has also been investigated in combination with other targeted agents, such as the RAF inhibitor LXH254, in NSCLC and melanoma.[3]

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively published. The following sections provide representative methodologies for key assays used in the evaluation of MAPK pathway inhibitors.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

-

Recombinant active kinase (e.g., ERK1, ERK2, BRAF, CRAF)

-

Kinase-specific substrate (e.g., myelin basic protein for ERK)

-

ATP (radiolabeled or non-radiolabeled)

-

Kinase reaction buffer

-

Test compound (serially diluted)

-

96-well plates

-

Detection reagents (e.g., phosphospecific antibodies, scintillation counter)

Procedure:

-

Add kinase, substrate, and test compound at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate using an appropriate detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Workflow for In Vitro Kinase Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (Representative Protocol)

This protocol outlines a common method to assess the anti-proliferative effects of a compound on cancer cell lines.

Objective: To determine the effect of a test compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (serially diluted)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Study (Representative Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of a test compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., Calu-6)

-

Matrigel (optional)

-

Test compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).

Workflow for In Vivo Xenograft Study

Caption: A typical workflow for an in vivo xenograft efficacy study.

Pharmacodynamic Biomarker Analysis (Representative Protocol for Western Blot)

This protocol describes the use of Western blotting to detect changes in protein expression or phosphorylation in response to drug treatment.

Objective: To measure the levels of target proteins (e.g., p-ERK, DUSP6) in tumor or surrogate tissues.

Materials:

-

Tissue or cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-DUSP6, anti-total ERK, anti-loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from tissue or cell samples.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control.

Conclusion

This compound is a promising MAPK pathway inhibitor with a dual mechanism of action targeting both ERK1/2 and RAF kinases. Preclinical studies have demonstrated its potential to inhibit the growth of cancer cells with MAPK pathway alterations. Early clinical data have established its safety profile and shown evidence of target engagement through the modulation of the pharmacodynamic biomarker DUSP6. Further clinical investigation, particularly in combination with other targeted therapies, is warranted to fully elucidate the therapeutic potential of Rineterkib in the treatment of various cancers. This technical guide provides a foundational understanding of Rineterkib for researchers and drug development professionals in the field of oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]

- 3. researchgate.net [researchgate.net]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Role of Raf kinase in cancer: therapeutic potential of targeting the Raf/MEK/ERK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rineterkib (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Rineterkib | Raf | ERK | TargetMol [targetmol.com]

Rineterkib Hydrochloride: A Technical Guide for Targeting KRAS-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rineterkib hydrochloride (also known as LTT462 and ERK-IN-1) is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade frequently dysregulated in human cancers. Specifically, rineterkib is a potent inhibitor of both extracellular signal-regulated kinase 1 (ERK1) and ERK2, as well as the upstream kinase RAF. Activating mutations in the KRAS oncogene, which lead to constitutive activation of the MAPK pathway, are prevalent in a variety of aggressive solid tumors, including non-small cell lung cancer (NSCLC), pancreatic cancer, and colorectal cancer (CRC). By targeting the terminal kinases in this pathway, rineterkib presents a promising therapeutic strategy to overcome resistance mechanisms that can arise with inhibitors targeting upstream components like MEK. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to the investigation of this compound in KRAS-mutant cancers.

Mechanism of Action: Targeting the MAPK Signaling Pathway

The RAS-RAF-MEK-ERK signaling cascade plays a pivotal role in regulating cell proliferation, differentiation, and survival. In cancers harboring KRAS mutations, the KRAS protein is locked in a constitutively active, GTP-bound state, leading to persistent downstream signaling. This compound exerts its anti-tumor effects by directly inhibiting ERK1 and ERK2, the final kinases in this pathway. This dual inhibition prevents the phosphorylation of numerous downstream substrates, ultimately leading to the suppression of tumor cell proliferation and survival.[1] Additionally, rineterkib has been shown to inhibit RAF kinase activity, providing a multi-level blockade of the MAPK pathway.[2]

Preclinical Data

In Vitro Activity

At present, specific IC50 values for rineterkib across a comprehensive panel of KRAS-mutant cancer cell lines are not publicly available in the reviewed literature. However, preclinical studies have demonstrated that rineterkib exhibits activity in multiple cancer cell lines with activating mutations in the MAPK pathway.

In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity in a Calu-6 human non-small cell lung cancer (NSCLC) subcutaneous tumor xenograft model in mice.[2]

| Model | Treatment | Dosing Schedule | Duration | Outcome | Reference |

| Calu-6 (NSCLC) Xenograft | This compound | 50 mg/kg, p.o., qd or q2d | 27 days | Significantly reduced tumor volume | [2] |

| Calu-6 (NSCLC) Xenograft | This compound | 75 mg/kg, p.o., qd or q2d | 27 days | Significantly reduced tumor volume | [2] |

Clinical Data

This compound has been evaluated in early-phase clinical trials, both as a monotherapy and in combination with other targeted agents.

Phase I Monotherapy Study (NCT02711345)

A phase I dose-finding study of rineterkib was conducted in patients with advanced solid tumors harboring MAPK pathway alterations.[3] While the study demonstrated acceptable tolerance, the overall clinical activity was limited.[3] An unconfirmed partial response was reported in a patient with BRAF-mutant cholangiocarcinoma.[3] Detailed response data specifically for the cohort of patients with KRAS-mutant cancers from this trial are not yet publicly available.

Phase Ib Combination Study with Naporafenib (NCT02974725)

A phase Ib study investigated the combination of rineterkib with the pan-RAF inhibitor naporafenib in patients with advanced and metastatic KRAS- or BRAF-mutant NSCLC.[4]

| Trial ID | Combination | Patient Population | Key Findings | Reference |

| NCT02974725 | Naporafenib + Rineterkib | KRAS- or BRAF-mutant NSCLC | - Recommended Dose for Expansion (RDE): Naporafenib 400 mg BID + Rineterkib 200 mg QD- Partial response observed in one patient with KRAS-mutant NSCLC- Overall antitumor activity was limited | [4] |

Experimental Protocols

In Vivo Xenograft Study

The following protocol is a general representation based on the available information for a xenograft study with a MAPK pathway inhibitor.

Protocol Details:

-

Cell Culture: Calu-6 human NSCLC cells are cultured in appropriate media and conditions.

-

Animal Model: Female athymic nude mice are typically used.

-

Tumor Implantation: A suspension of Calu-6 cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volumes are measured regularly using calipers.

-

Randomization: Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.

-

Drug Formulation and Administration: this compound is formulated for oral gavage. A common vehicle may consist of DMSO, PEG300, Tween-80, and saline.[5]

-

Treatment Schedule: Mice are treated with rineterkib or vehicle control according to the specified dosing schedule (e.g., daily or every other day).

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. Tumor growth inhibition is calculated at the end of the study.

-

Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected to assess the inhibition of downstream targets of ERK1/2, such as phosphorylated RSK (p-RSK), via Western blot or immunohistochemistry.

Western Blot for ERK1/2 Pathway Inhibition

This protocol outlines the general steps for assessing the inhibition of the MAPK pathway in cancer cells treated with rineterkib.

Materials:

-

KRAS-mutant cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-RSK, anti-total RSK, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate KRAS-mutant cancer cells and treat with varying concentrations of this compound or vehicle (DMSO) for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

Conclusion

This compound is a promising therapeutic agent for the treatment of KRAS-mutant cancers due to its ability to inhibit the MAPK pathway at the level of ERK1/2 and RAF. Preclinical studies have demonstrated its anti-tumor activity in a KRAS-mutant NSCLC xenograft model. Early clinical data from a phase I monotherapy trial showed limited single-agent activity, while a phase Ib combination study with a pan-RAF inhibitor in KRAS-mutant NSCLC has shown a partial response in a subset of patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of rineterkib, both as a monotherapy and in combination with other targeted agents, in patients with KRAS-mutant solid tumors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the continued evaluation of this and other MAPK pathway inhibitors.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Rineterkib Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rineterkib hydrochloride, also known as LTT462, is a potent and orally bioavailable small molecule inhibitor of both RAF and Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][3] As a critical downstream node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, the ERK pathway is frequently dysregulated in a variety of human cancers, making it a key target for therapeutic intervention. This compound has demonstrated significant preclinical activity in cancer models driven by MAPK pathway mutations, such as those in BRAF and KRAS.[2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the IUPAC name 4-{3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl}-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide dihydrochloride.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1715025-34-5 | [1] |

| Molecular Formula | C₂₆H₂₉BrCl₂F₃N₅O₂ | [1] |

| Molecular Weight | 651.35 g/mol | [1] |

| Appearance | White to yellow solid | MedChemExpress |

| Storage (Solid) | -20°C for 3 years | [4] |

| Storage (In Solvent) | -80°C for 1 year | [4] |

Table 2: Physicochemical Properties of Rineterkib (Free Base)

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₇BrF₃N₅O₂ | DrugBank |

| Molecular Weight | 578.42 g/mol | DrugBank |

| pKa (Strongest Acidic) | 12.02 | DrugBank |

| pKa (Strongest Basic) | 9.07 | DrugBank |

| LogP | 3.1 | PubChem |

| Polar Surface Area | 113 Ų | PubChem |

Table 3: Solubility of this compound

| Solvent | Solubility | Notes | Source |

| DMSO | ≥ 220 mg/mL | Ultrasonic agitation may be needed. | [4] |

| In Vivo Formulation 1 | ≥ 5.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |

| In Vivo Formulation 2 | ≥ 5.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2] |

| In Vivo Formulation 3 | ≥ 5.5 mg/mL | 10% DMSO, 90% Corn Oil | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of ERK1 and ERK2, and also RAF kinases. The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, survival, and migration. In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. By targeting the terminal kinases ERK1/2, Rineterkib can effectively block the downstream signaling events, leading to cell cycle arrest and apoptosis in cancer cells with a dysregulated MAPK pathway.

Caption: The MAPK/ERK signaling pathway and the points of inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified ERK1 or ERK2.

Caption: A generalized workflow for an in vitro kinase assay to determine the IC50 of this compound.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄).

-

Reconstitute purified, active ERK1 or ERK2 enzyme in the kinase buffer.

-

Prepare a solution of a suitable substrate, such as Myelin Basic Protein (MBP).

-

Prepare a solution of ATP. For radiometric assays, this will be a mixture of radiolabeled [γ-³²P]ATP and non-radiolabeled ATP.

-

Perform serial dilutions of this compound in the kinase buffer to achieve a range of desired concentrations.

-

-

Reaction Setup:

-

In a microplate, combine the ERK enzyme, substrate, and kinase buffer.

-

Add the serially diluted this compound or a vehicle control to the appropriate wells.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution, such as EDTA.

-

Detect the amount of phosphorylated substrate using a suitable method:

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence-based Assay (e.g., FRET): Use a phosphorylated substrate-specific antibody labeled with a fluorophore.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Proliferation Assay (MTS/MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Caption: Workflow for a cell proliferation assay to determine the cytotoxic effect of this compound.

Methodology:

-

Cell Culture and Seeding:

-

Culture cancer cell lines with known MAPK pathway mutations (e.g., BRAF V600E or KRAS G12C) in appropriate growth medium.

-

Harvest the cells and seed them into a 96-well plate at a predetermined density.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

-

-

Incubation:

-

Incubate the plate for a specific period (e.g., 72 hours) to allow the compound to exert its effect.

-

-

MTS/MTT Assay:

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

-

Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Western Blot Analysis

This technique is used to assess the effect of this compound on the phosphorylation status of ERK1/2 and other proteins in the MAPK pathway within cancer cells.

References

Preclinical Profile of Rineterkib Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rineterkib hydrochloride is an orally bioavailable small molecule inhibitor targeting the Ras-Raf-MEK-ERK signaling pathway, a critical cascade in cellular proliferation and survival that is frequently dysregulated in various cancers.[1][2][3] Preclinical investigations have demonstrated its activity as an inhibitor of both RAF and Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4][5] This technical guide synthesizes the available preclinical data on this compound, detailing its mechanism of action, in vivo efficacy, and relevant experimental protocols. The information presented aims to provide a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics.

Mechanism of Action

This compound exerts its anti-neoplastic effects by directly targeting key kinases within the MAPK/ERK pathway. It is characterized as an inhibitor of both RAF and the downstream kinases ERK1 and ERK2.[3][4][5] By inhibiting these crucial signaling nodes, this compound effectively blocks the transduction of proliferative signals, leading to the suppression of tumor cell growth and survival.[2][6]

Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. In many cancers, mutations in genes such as KRAS and BRAF lead to the constitutive activation of this pathway, driving uncontrolled cell growth. This compound's dual inhibition of RAF and ERK1/2 provides a strategy to counteract this aberrant signaling.

In Vivo Efficacy

Preclinical evaluation of this compound in a murine xenograft model has demonstrated significant anti-tumor activity.

Table 1: Summary of In Vivo Efficacy in Calu-6 NSCLC Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Duration | Outcome |

| Mice | Calu-6 (Human NSCLC) | This compound (50 mg/kg, p.o.) | Daily (qd) or Every Other Day (q2d) | 27 days | Significantly reduced tumor volume[1][4] |

| Mice | Calu-6 (Human NSCLC) | This compound (75 mg/kg, p.o.) | Daily (qd) or Every Other Day (q2d) | 27 days | Significantly reduced tumor volume[1][4] |

Experimental Protocols

Calu-6 Xenograft Model

The following provides a generalized workflow for a subcutaneous xenograft study based on the available information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rineterkib | Raf | ERK | TargetMol [targetmol.com]

- 6. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]

Rineterkib Hydrochloride: A Technical Overview of Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rineterkib hydrochloride, also known as LTT462, is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Specifically, it is recognized as a potent inhibitor of Extracellular Signal-regulated Kinase 1 (ERK1) and ERK2.[1][2] The MAPK pathway, which includes the RAS-RAF-MEK-ERK cascade, is a critical regulator of numerous cellular processes such as proliferation, differentiation, survival, and apoptosis.[3] Dysregulation of this pathway, often through activating mutations in genes like BRAF and KRAS, is a common driver in many human cancers.[1][4] Rineterkib has also been noted to inhibit RAF kinases.[1] Its development is primarily focused on treating proliferative diseases characterized by activating mutations within the MAPK pathway, including non-small cell lung cancer (NSCLC), colorectal cancer, and melanoma.[1][4]

This technical guide provides a summary of the target selectivity profile of this compound, based on publicly available information. It details representative experimental methodologies for determining kinase inhibitor selectivity and visualizes the relevant signaling pathways and experimental workflows.

Target Selectivity Profile of this compound

The precise and comprehensive kinase selectivity profile of this compound across the human kinome is not extensively detailed in the public domain. However, based on its known primary targets, a representative selectivity profile can be summarized. The following table presents hypothetical inhibitory concentrations (IC50) that reflect its potent activity against ERK1 and ERK2, and its reported activity against RAF, while also suggesting its selectivity over other related kinases.

Disclaimer: The following data is representative and intended for illustrative purposes. Actual IC50 values from comprehensive kinase panel screening may vary.

| Target Kinase | Representative IC50 (nM) | Kinase Family |

| ERK1 (MAPK3) | < 10 | CMGC (MAPK) |

| ERK2 (MAPK1) | < 10 | CMGC (MAPK) |

| BRAF | < 50 | TKL (RAF) |

| CRAF (RAF1) | < 100 | TKL (RAF) |

| MEK1 (MAP2K1) | > 1000 | STE |

| MEK2 (MAP2K2) | > 1000 | STE |

| p38α (MAPK14) | > 1000 | CMGC (MAPK) |

| JNK1 (MAPK8) | > 1000 | CMGC (MAPK) |

| CDK2 | > 5000 | CMGC (CDK) |

| AKT1 | > 5000 | AGC |

Experimental Protocols

To determine the kinase selectivity profile of an inhibitor like this compound, a combination of biochemical and cellular assays are employed. Below are detailed, representative protocols for these key experiments.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of the inhibitor to block the enzymatic activity of a purified kinase.

1. Materials and Reagents:

-

Recombinant human kinase enzymes (e.g., ERK1, ERK2, BRAF)

-

Kinase-specific substrate (e.g., Myelin Basic Protein (MBP) for ERK)

-

This compound (serially diluted in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³³P]ATP (radiolabeled ATP)

-

P81 phosphocellulose filter plates

-

0.75% Phosphoric acid wash buffer

-

Scintillation counter

2. Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the specific substrate, and the diluted this compound or DMSO (vehicle control).

-

Enzyme Addition: Add the purified kinase enzyme to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.

-

Initiation of Kinase Reaction: Add [γ-³³P]ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for each specific kinase.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a P81 phosphocellulose filter plate, which captures the phosphorylated substrate.

-

Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Signal Detection: Dry the filter plate and add a scintillant. Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Phospho-ERK Inhibition Assay (Western Blot)

This assay measures the ability of the inhibitor to block the phosphorylation of its target within a cellular context.

1. Materials and Reagents:

-

Human cancer cell line with an activated MAPK pathway (e.g., A375 with BRAF V600E mutation)

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

2. Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The following day, treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.

-

Data Analysis: Quantify the band intensities for both phospho-ERK and total ERK using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each treatment condition. Plot the normalized phospho-ERK levels against the inhibitor concentration to determine the cellular IC50.

Visualizations

Signaling Pathway

Caption: The MAPK signaling pathway and points of inhibition by this compound.

Experimental Workflow: Biochemical Kinase Assay

Caption: Workflow for a radiometric biochemical kinase inhibition assay.

Experimental Workflow: Cellular Phospho-ERK Assay

Caption: Workflow for a Western blot-based cellular phospho-ERK inhibition assay.

References

Rineterkib Hydrochloride: A Technical Overview of its Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Rineterkib hydrochloride (also known as LTT462) is an orally available small molecule inhibitor of extracellular signal-regulated kinase (ERK) with demonstrated potential as an antineoplastic agent.[1] This technical guide provides a comprehensive overview of its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound's primary antineoplastic activity stems from its potent and selective inhibition of ERK1 and ERK2, key protein-serine/threonine kinases in the Ras-Raf-MEK-ERK signaling cascade.[2][3] This pathway, often referred to as the MAPK (mitogen-activated protein kinase) pathway, is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration.[1][3]

In many human cancers, mutations in upstream components of this pathway, such as KRAS and BRAF, lead to its constitutive activation, driving uncontrolled tumor growth and survival.[3] this compound intervenes by binding to and inhibiting ERK, thereby preventing the phosphorylation of its downstream targets. This blockade of ERK-mediated signal transduction ultimately leads to the suppression of tumor cell proliferation and survival.[1] There is also evidence to suggest that this compound may exert inhibitory effects on RAF kinases.[2][3]

Below is a diagram illustrating the mechanism of action of this compound within the MAPK signaling pathway.

Preclinical Antineoplastic Activity

The antitumor effects of this compound have been evaluated in preclinical models, most notably in a human non-small cell lung cancer (NSCLC) xenograft model.

In Vivo Xenograft Study: Calu-6 NSCLC Model

In a study utilizing the Calu-6 human NSCLC subcutaneous tumor xenograft model in mice, oral administration of this compound resulted in a significant reduction in tumor volume.[2]

| Parameter | Details |

| Animal Model | Mice with Calu-6 human NSCLC subcutaneous tumor xenografts |

| Treatment | This compound |

| Dosage | 50 mg/kg and 75 mg/kg |

| Administration | Orally, either daily (qd) or every other day (q2d) |

| Duration | 27 days |

| Outcome | Significant reduction in tumor volume |

-

Cell Culture: Calu-6 human NSCLC cells are cultured in appropriate media and conditions.

-

Tumor Implantation: A suspension of Calu-6 cells is subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound is administered orally to the treatment groups at doses of 50 mg/kg and 75 mg/kg, either daily or every other day. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured at regular intervals using calipers.

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare tumor volumes between the treatment and control groups.

The following diagram outlines the workflow of the preclinical xenograft study.

Clinical Evaluation

This compound is currently undergoing clinical investigation to assess its safety, tolerability, and antitumor activity in human subjects.

Phase Ib Study in KRAS- or BRAF-Mutant NSCLC (NCT02974725)

A phase Ib dose-escalation and dose-expansion study evaluated this compound in combination with naporafenib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer.[4]

| Parameter | Details |

| Study Design | Phase Ib, dose-escalation/dose-expansion |

| Patient Population | Patients with KRAS- or BRAF-mutant NSCLC (n=101 in the rineterkib arm) |

| Treatment | Naporafenib (50-350 mg QD or 300-600 mg BID) + Rineterkib (100-300 mg QD) |

| Recommended Dose for Expansion (RDE) | Naporafenib 400 mg BID + Rineterkib 200 mg QD |

| Most Frequent Grade ≥ 3 Treatment-Related Adverse Event | Increased lipase (7.9% of patients) |

| Pharmacodynamic Effect | On-treatment median reduction in DUSP6 mRNA levels from baseline of 45.5% |

| Antitumor Activity | Limited in patients with NSCLC in this combination |

-

Patient Selection: Patients with a confirmed diagnosis of advanced or metastatic KRAS- or BRAF-mutant NSCLC who meet the inclusion and exclusion criteria are enrolled.

-

Dose Escalation Phase: Cohorts of patients receive escalating doses of naporafenib and rineterkib to determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE). Dose-limiting toxicities (DLTs) are monitored.

-

Dose Expansion Phase: Once the RDE is established, a larger cohort of patients is treated at this dose to further evaluate safety, tolerability, and preliminary antitumor activity.

-

Safety and Tolerability Assessment: Adverse events are monitored and graded according to standard criteria throughout the study.

-

Efficacy Assessment: Antitumor activity is evaluated based on objective response rates, duration of response, and progression-free survival, as determined by imaging studies.

-

Pharmacodynamic Assessment: Biomarkers such as DUSP6 mRNA levels are measured to confirm on-target activity of the drug combination.

The logical flow of the Phase Ib clinical trial is depicted in the diagram below.

Phase I/II Study in Myelofibrosis (NCT04097821)

Rineterkib is also being investigated in a randomized, open-label, Phase I/II open platform study in combination with ruxolitinib for patients with myelofibrosis.[1][5] Data from this ongoing trial will provide further insights into the therapeutic potential of this compound in hematological malignancies.

Conclusion

This compound is a promising ERK inhibitor with a clear mechanism of action targeting a key oncogenic pathway. Preclinical data have demonstrated its ability to inhibit tumor growth in vivo. While clinical evaluation in combination with naporafenib for NSCLC showed limited antitumor activity, the on-target pharmacodynamic effects were confirmed. Ongoing clinical trials in other indications, such as myelofibrosis, will further elucidate the therapeutic potential of this compound as an antineoplastic agent. Further research is warranted to identify patient populations most likely to benefit from this targeted therapy and to explore its potential in other combination regimens.

References

- 1. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for Rineterkib Hydrochloride in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rineterkib hydrochloride, also known as LTT462, is an orally available small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway.[1][2][3][4] Specifically, Rineterkib inhibits extracellular signal-regulated kinases 1 and 2 (ERK1/2) and RAF kinases.[1][3] The MAPK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a hallmark of many cancers, leading to uncontrolled cell growth.[1] Rineterkib has demonstrated preclinical activity in various cancer models with MAPK pathway alterations, including non-small cell lung cancer (NSCLC), melanoma, colorectal cancer, and pancreatic cancer.[2][3]

These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common in vitro assays. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the anti-proliferative effects of this compound.

Data Presentation

The following table summarizes the preclinical activity of this compound (LTT462) in a cancer model. While extensive public data on specific IC50 values across numerous cell lines is limited, the available information indicates significant tumor growth inhibition in xenograft models.

| Compound | Cancer Model | Cell Line | Mutation Status | Assay Type | Key Findings | Reference |

| Rineterkib (LTT462) | Non-Small Cell Lung Cancer (NSCLC) | Calu-6 | KRAS mutant | Xenograft | Significantly reduces tumor volume in a subcutaneous tumor xenograft model in mice. | --INVALID-LINK-- |

Visualizations

Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling pathway and the points of inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for a cell viability assay using this compound.

Experimental Protocols

This section provides detailed protocols for two common cell viability assays: the MTT assay (colorimetric) and the CellTiter-Glo® Luminescent Cell Viability Assay. These protocols are based on established methodologies for ERK1/2 inhibitors and can be adapted for various cancer cell lines.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines based on metabolic activity.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., with BRAF or KRAS mutations)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well flat-bottom tissue culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the experiment. d. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells, typically ≤ 0.1%) and a blank control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared Rineterkib dilutions or control solutions to the respective wells.

-

Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Assay: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.

-

Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Subtract the average absorbance of the blank wells from all other wells. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). d. Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the IC50 of this compound in cancer cell lines by quantifying ATP levels, which indicate the presence of metabolically active cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

DMSO

-

Opaque-walled 96-well plates suitable for luminescence

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-